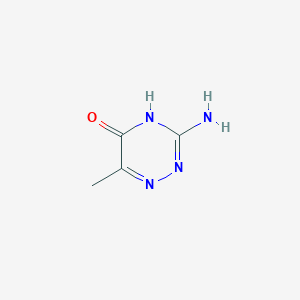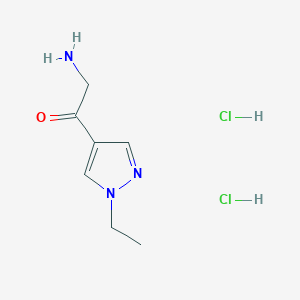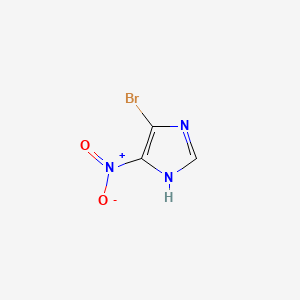
3-amino-6-metil-2H-1,2,4-triazin-5-ona
Descripción general
Descripción
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Aplicaciones Científicas De Investigación
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
3-Amino-6-methyl-2H-1,2,4-triazin-5-one, also known as 3-amino-6-methyl-1,2,4-triazin-5(4H)-one, is an organic compound belonging to the triazine family . The primary target of this compound is the Fyn tyrosine kinase , a member of the Src family kinases (SFKs). Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion, and motility to ion channels and platelet activation .
Mode of Action
The compound interacts with its target, the Fyn kinase, by inhibiting its activity . This inhibition is achieved through the binding interactions of the 3-amino-1,2,4-triazin-5(2H)-one scaffold . The specific mode of action depends on its chemical structure and functional groups .
Biochemical Pathways
The inhibition of Fyn kinase affects several biochemical pathways. Fyn kinase is involved in axon-glial signal transduction, oligodendrocyte maturation, and myelination . It also stimulates the synthesis of abundant myelin-associated oligodendrocytic basic protein, thus influencing oligodendroglial morphological differentiation . Furthermore, it is implicated in synapse formation and post-synaptic excitatory transmission .
Result of Action
The result of the compound’s action is the inhibition of Fyn kinase, leading to changes in the physiological processes that Fyn kinase is involved in . This includes effects on cell growth, adhesion, motility, ion channels, platelet activation, and more . The compound has shown significant antitumor activity against pancreatic ductal adenocarcinoma, indicating its potential in cancer therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with cyanamide, followed by cyclization with formic acid . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with specific solvents and catalysts to facilitate the process .
Major Products
The major products formed from these reactions include various substituted triazines, which can have enhanced biological or chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-6-methyl-1,2,4-triazin-5-one: Similar in structure but with different functional groups.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with distinct chemical properties.
Uniqueness
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)









